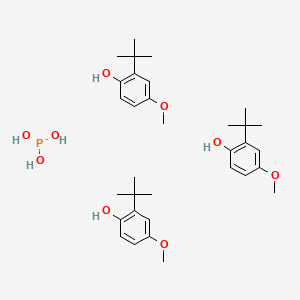![molecular formula C34H50O6 B14347834 Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione CAS No. 98517-21-6](/img/structure/B14347834.png)
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with pentyloxy groups and connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(pentyloxy)benzaldehyde with an appropriate reagent to form the desired dione. One common method is the oxidative coupling of the aldehyde using reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include dichloromethane (CH₂Cl₂) and toluene, while reaction temperatures typically range from 25°C to 80°C .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photoconductive materials and as a component in organic electronic devices
Wirkmechanismus
The mechanism of action of Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets through its α-dicarbonyl moiety. This functional group can participate in various chemical reactions, including nucleophilic addition and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but with methoxy groups instead of pentyloxy groups.
1,2-bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups instead of pentyloxy groups
Eigenschaften
CAS-Nummer |
98517-21-6 |
|---|---|
Molekularformel |
C34H50O6 |
Molekulargewicht |
554.8 g/mol |
IUPAC-Name |
1,2-bis(3,4-dipentoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H50O6/c1-5-9-13-21-37-29-19-17-27(25-31(29)39-23-15-11-7-3)33(35)34(36)28-18-20-30(38-22-14-10-6-2)32(26-28)40-24-16-12-8-4/h17-20,25-26H,5-16,21-24H2,1-4H3 |
InChI-Schlüssel |
LPZDVUJVNBXERE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCC)OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


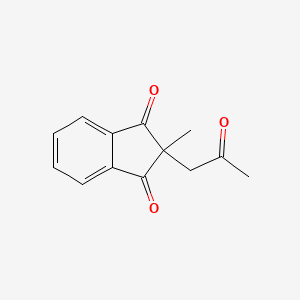
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


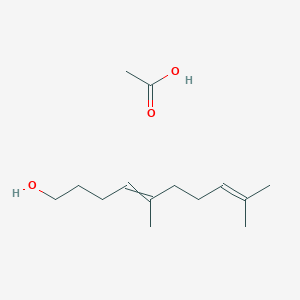
phosphanium perchlorate](/img/structure/B14347772.png)
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
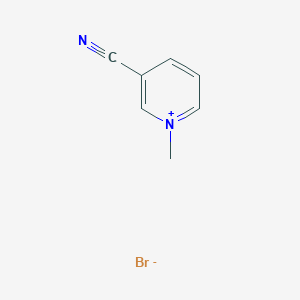
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
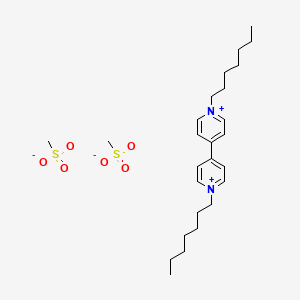
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)

